molecular formula C6H5BrO2S B074558 Methyl 4-bromothiophene-3-carboxylate CAS No. 78071-37-1

Methyl 4-bromothiophene-3-carboxylate

Cat. No. B074558
CAS RN: 78071-37-1
M. Wt: 221.07 g/mol
InChI Key: MNOCCIFVTOUKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 4-bromothiophene-3-carboxylate and its derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been synthesized through Suzuki cross-coupling reactions, showcasing the compound's involvement in the formation of non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021). Additionally, the compound has been utilized in the synthesis of bithiophene derivatives, further illustrating its role in facilitating complex organic reactions (Zuo et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of derivatives of Methyl 4-bromothiophene-3-carboxylate, such as crystal structure and computational studies, reveals insights into their structural characteristics, including hydrogen bonding interactions and molecular electrostatic potential. For example, studies on Methyl-3-Aminothiophene-2-Carboxylate have highlighted the importance of amino and carboxyl groups in participating in various inter- and intra-molecular interactions, thereby influencing the compound's physical and chemical properties (Tao et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of Methyl 4-bromothiophene-3-carboxylate is evident in its involvement in a variety of reactions, including Suzuki cross-coupling and direct heteroarylations. Such processes allow for the efficient synthesis of biheteroaryls and further chemical modification of the thiophene nucleus, demonstrating the compound's versatility and reactivity in organic synthesis (Fu et al., 2012).

Scientific Research Applications

1. Synthesis of Thieno[3,4-b]thiophene Derivatives

  • Methods of Application: The synthesis involves a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate from commercially available 4-bromothiophene-3-carboxylate and 2-mercaptoacetate .
  • Results/Outcomes: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

2. Synthesis of Thiophene Derivatives

  • Methods of Application: The synthesis involves heterocyclization of various substrates .
  • Results/Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Synthesis of Thienopyranone

  • Methods of Application: The synthesis begins with the alkylation of methyl 4-bromothiophene-3-carboxylate with N-acetylmorpholine .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 4-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCCIFVTOUKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542002
Record name Methyl 4-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromothiophene-3-carboxylate

CAS RN

78071-37-1
Record name Methyl 4-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium chloride (1.0 g, 9.7 mmol, 1.2 eq.) in THF (5 mL) was added to a solution of 3,4-dibromo-thiophene (2 g, 8.3 mmol, 1.0 eq.) in THF (15 mL), and stirred for 3 hours while the temperature was maintained at 0-5° C. in an ice/salt bath. Methyl chloroformate (1.6 g, 16.9 mmol, 2 eq.) was added dropwise with stirring. The resulting solution was stirred for an additional 16 hours at room temperature. The reaction was then quenched with water (1 mL). The resulting mixture was concentrated under vacuum, then diluted with EtOAc (50 mL). The resulting mixture was washed 1N HCl (1×100 mL) and saturated aqueous NaCl (2×100). The organic layer was concentrated to provide a crude residue, which was applied onto a silica gel column and eluted with EtOAc/PE (1:50) to yield 4-bromothiophene-3-carboxylic acid methyl ester (1.0 g) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromothiophene-3-carboxylate

Citations

For This Compound
6
Citations
K Goerlitzer, B Gabriel, H Jomaa, J Wiesner - Die Pharmazie, 2006 - europepmc.org
… The 4-aryl derivative 3, obtained by Suzuki cross coupling of the methyl 4-bromothiophene-3-carboxylate (2) with 2-nitrophenylboronic acid cyclizes under reductive conditions pH-…
Number of citations: 1 europepmc.org
AE Shinkwin, WJD Whish, MD Threadgill - Bioorganic & medicinal …, 1999 - Elsevier
… A similar lithiation of 10 with butyllithium, followed by quench with methyl chloroformate, afforded methyl 4-bromothiophene-3-carboxylate 13b in moderate yield, together with methyl 3,4…
Number of citations: 54 www.sciencedirect.com
A Pinto, L Tamborini, F Mastronardi, R Ettari… - Bioorganic & Medicinal …, 2014 - Elsevier
… Unfortunately, by applying the same reaction conditions to methyl 4-bromothiophene-3-carboxylate 12, we isolated the desired product (R)-13 in only 15% yield. In this case, the use of …
Number of citations: 5 www.sciencedirect.com
AE Shinkwin - 1997 - search.proquest.com
… was achieved with the more electrophilic ethyl chloroformate and methyl chloroformate, forming ethyl 4-bromothiophene-3-carboxylate (60) and methyl 4-bromothiophene-3-carboxylate …
Number of citations: 5 search.proquest.com
S Nagashima, Y Matsushima, H Hamaguchi… - Bioorganic & Medicinal …, 2014 - Elsevier
Herein, we describe the synthesis and pharmacological profiles of novel quinuclidinyl heteroarylcarbamate derivatives. Among them, the quinuclidin-4-yl thiazolylcarbamate derivative …
Number of citations: 11 www.sciencedirect.com
K Görlitzer, B Gabriel, H Jomaa… - Die Pharmazie-An …, 2006 - ingentaconnect.com
… ]quinoline-4-yl-amines – synthesis and investigation of activity against malaria The 4-aryl derivative 3, obtained by Suzuki cross coupling of the methyl 4-bromothiophene-3-carboxylate (…
Number of citations: 7 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.